Regorafenib
Descripción general
Descripción
Regorafenib is an oral multi-kinase inhibitor developed by Bayer . It is used to treat metastatic cancer (cancer that has spread) of the colon and rectum . It is used in patients who have already been treated with other cancer medicines that did not work well . Regorafenib prevents the growth of tumors .
Molecular Structure Analysis
The molecular formula of Regorafenib is C21H15ClF4N4O3 . It is a small-molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
Chemical Reactions Analysis
A study has shown that Regorafenib undergoes an irreversible, diffusion-controlled oxidation peak at 1.55 V in acetonitrile solution containing 0.1 M TBAClO4 . Experimental conditions such as scan rate indicate that two electrons play a role in the electrochemical oxidation of Regorafenib .
Aplicaciones Científicas De Investigación
1. Application in Glioblastoma Treatment
- Summary of Application : Regorafenib has been studied for its effectiveness in treating recurrent glioblastoma, a type of brain tumor. The REGOMA trial found that Regorafenib offered a significant survival improvement for patients with this condition .
- Methods of Application : The study proposed a 3D ex vivo drug response precision medicine approach to investigate recurrent glioblastoma sensitivity to Regorafenib. Glioblastoma organoids obtained from patients’ resected tumors were treated with Regorafenib and the drug responses were evaluated .
- Results or Outcomes : The study found that 77% of tumors responded to Regorafenib treatment. The exome analysis revealed a unique mutational profile in Regorafenib-responsive tumors compared to non-responsive tumors .
2. Application in Solid Cancer Treatment
- Summary of Application : Regorafenib has been used in clinical trials to treat various solid cancers. The objective of these trials was to create a complete risk/benefit profile for the drug .
- Methods of Application : The study involved screening PubMed, Embase, Cochrane (CENTRAL) and ClinicalTrials.gov for trials of Regorafenib used to treat solid cancers .
- Results or Outcomes : The study included 56 clinical trials with 4960 total participants across 13 indications. The results suggested that the risk profile for Regorafenib’s original indication increased since its original FDA approval .
3. Application in Hepatocellular Carcinoma Treatment
- Summary of Application : Regorafenib is used in clinical settings for the treatment of hepatocellular carcinoma (HCC). It has shown promising results in patients with HCC following treatment in the RESORCE trial .
- Methods of Application : The study involved an exploratory analysis of predictive biomarkers and examined the association between expression patterns of plasma proteins and microRNAs and overall survival (OS) in patients with HCC following regorafenib treatment .
- Results or Outcomes : The study showed that regorafenib treatment benefit for OS was independent of alpha-fetoprotein and c-Met levels .
4. Application in Gastrointestinal Stromal Tumors Treatment
- Summary of Application : Regorafenib has been demonstrated to be effective in the treatment of advanced gastrointestinal stromal tumors (GISTs) after failure of imatinib and sunitinib .
- Methods of Application : The effectiveness of regorafenib was evaluated in a phase II clinical trial involving patients with advanced GISTs .
- Results or Outcomes : The trial found that 79% of patients achieved clinical benefit (four patients with partial response and 22 patients with stable disease lasting ≥16 weeks) while receiving regorafenib .
5. Application in Colorectal Cancer Treatment
- Summary of Application : Regorafenib is used in clinical trials to treat colorectal cancer. The objective of these trials was to create a complete risk/benefit profile for the drug .
- Methods of Application : The study involved screening PubMed, Embase, Cochrane (CENTRAL) and ClinicalTrials.gov for trials of regorafenib used to treat colorectal cancer .
- Results or Outcomes : The study found that the risk profile for regorafenib’s original indication increased since its original FDA approval .
6. Application in Combination with Anti-ANXA-3 Monoclonal Antibody
- Summary of Application : Regorafenib has been studied in combination with an anti-ANXA-3 monoclonal antibody for the treatment of sorafenib non-responsive hepatocellular carcinoma (HCC) .
- Methods of Application : The study involved in vivo models of HCC that were non-responsive to sorafenib. The models were treated with a combination of regorafenib and an anti-ANXA-3 monoclonal antibody .
- Results or Outcomes : The study found that co-administration of regorafenib and an anti-ANXA-3 monoclonal antibody can enhance apoptotic induction because of the abolishment of autophagy .
Safety And Hazards
Regorafenib has been associated with several safety concerns. The most common treatment-related adverse events include hand-foot skin reaction, fatigue, diarrhea, and hypertension . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPOQLDXFHBOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144349 | |
Record name | Regorafenib hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regorafenib monohydrate | |
CAS RN |
1019206-88-2 | |
Record name | Regorafenib hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019206882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Regorafenib hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Regorafenib hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REGORAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGN125FS9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.